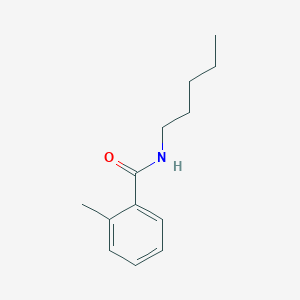![molecular formula C15H8Cl8 B14717700 1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene] CAS No. 18982-91-7](/img/structure/B14717700.png)
1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis[4-(trichloromethyl)phenyl]methane: is an organochlorine compound characterized by the presence of two chlorine atoms and two 4-(trichloromethyl)phenyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[4-(trichloromethyl)phenyl]methane typically involves the reaction of 4-(trichloromethyl)phenyl derivatives with a suitable chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods: Industrial production of Dichlorobis[4-(trichloromethyl)phenyl]methane may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dichlorobis[4-(trichloromethyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Dichlorobis[4-(trichloromethyl)phenyl]methane is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and industrial applications.
Biology: In biological research, the compound is used to study the effects of organochlorine compounds on biological systems. It helps in understanding the interaction of such compounds with cellular components and their potential toxicological effects.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Researchers explore its derivatives for possible therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the industrial sector, Dichlorobis[4-(trichloromethyl)phenyl]methane is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Dichlorobis[4-(trichloromethyl)phenyl]methane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interfere with cellular signaling pathways by binding to specific receptors, thereby modulating cellular responses.
Comparison with Similar Compounds
- Dichlorobis[4-(methyl)phenyl]methane
- Dichlorobis[4-(chloromethyl)phenyl]methane
- Dichlorobis[4-(bromomethyl)phenyl]methane
Comparison: Dichlorobis[4-(trichloromethyl)phenyl]methane is unique due to the presence of trichloromethyl groups, which impart distinct chemical reactivity and stability compared to its analogs. The trichloromethyl groups enhance the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric hindrance and electronic effects differ from those of its analogs, influencing its overall chemical behavior and applications.
Properties
CAS No. |
18982-91-7 |
|---|---|
Molecular Formula |
C15H8Cl8 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
1-[dichloro-[4-(trichloromethyl)phenyl]methyl]-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C15H8Cl8/c16-13(17,9-1-5-11(6-2-9)14(18,19)20)10-3-7-12(8-4-10)15(21,22)23/h1-8H |
InChI Key |
CLJXPUXYQXNWII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
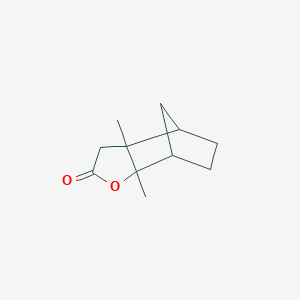
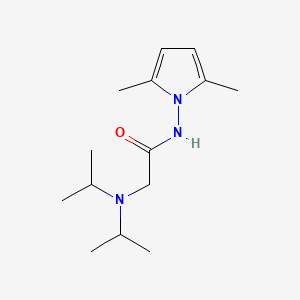
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
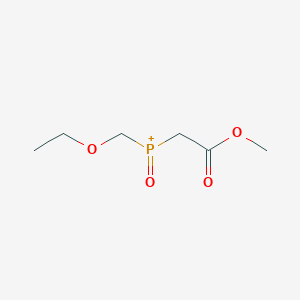
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
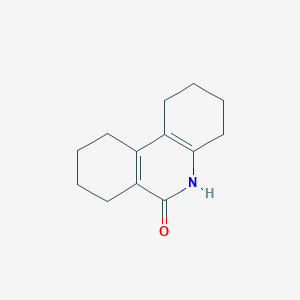
![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
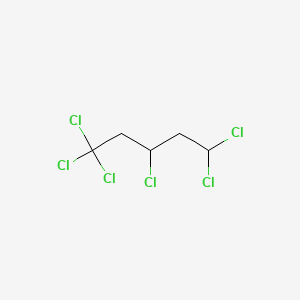

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
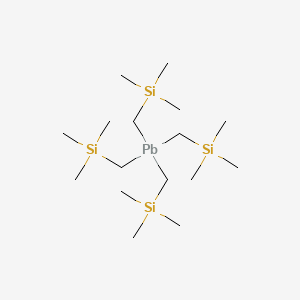
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)
